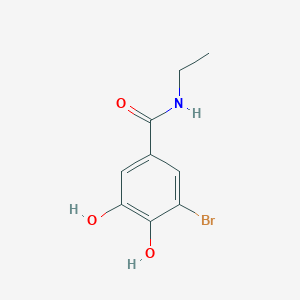
3-Bromo-N-ethyl-4,5-dihydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-ethyl-4,5-dihydroxybenzamide is an organic compound that belongs to the class of benzamides It features a bromine atom, an ethyl group, and two hydroxyl groups attached to a benzene ring, along with an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-ethyl-4,5-dihydroxybenzamide typically involves the following steps:
Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl bromide (C2H5Br) and a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Hydroxylation: The hydroxyl groups can be introduced through hydroxylation reactions using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Amidation: The final step involves the formation of the amide bond by reacting the intermediate compound with ethylamine (C2H5NH2) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-ethyl-4,5-dihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atom or reduce the amide group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Quinones
Reduction: De-brominated or reduced amide derivatives
Substitution: Various substituted benzamides
Scientific Research Applications
3-Bromo-N-ethyl-4,5-dihydroxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-N-ethyl-4,5-dihydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl groups can participate in hydrogen bonding and halogen bonding interactions, while the amide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4,5-dihydroxybenzaldehyde: Similar structure but with an aldehyde group instead of an amide group.
3-Bromo-4,5-dihydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
3-Bromo-4,5-dihydroxybenzyl alcohol: Similar structure but with a hydroxymethyl group instead of an amide group.
Uniqueness
3-Bromo-N-ethyl-4,5-dihydroxybenzamide is unique due to the presence of the ethyl group and the amide functional group, which confer distinct chemical and biological properties compared to its analogs. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
141656-24-8 |
|---|---|
Molecular Formula |
C9H10BrNO3 |
Molecular Weight |
260.08 g/mol |
IUPAC Name |
3-bromo-N-ethyl-4,5-dihydroxybenzamide |
InChI |
InChI=1S/C9H10BrNO3/c1-2-11-9(14)5-3-6(10)8(13)7(12)4-5/h3-4,12-13H,2H2,1H3,(H,11,14) |
InChI Key |
UXFWIBRGYCPLOA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C(=C1)Br)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one](/img/structure/B14271999.png)
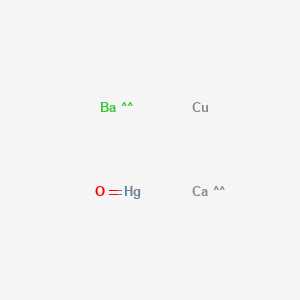
![10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one](/img/structure/B14272018.png)
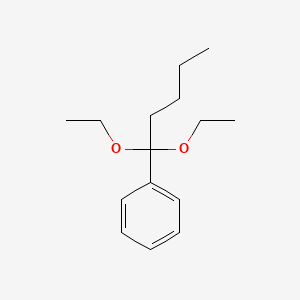
![2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid](/img/structure/B14272036.png)

![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione](/img/structure/B14272055.png)
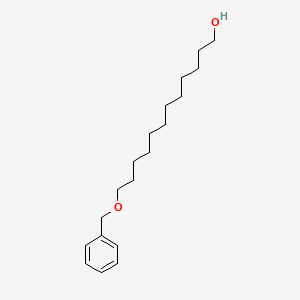

![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)
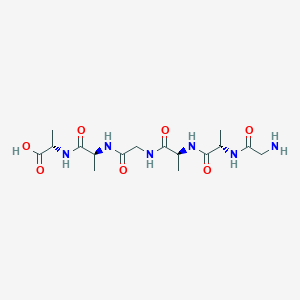
![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)

